alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-met hyl-
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-met hyl-
Brand Name:
Vulcanchem
CAS No.:
17296-06-9
VCID:
VC0103036
InChI:
InChI=1S/C11H21NO6/c1-6(13)12-8-9(14)10(16-3)7(5-15-2)18-11(8)17-4/h7-11,14H,5H2,1-4H3,(H,12,13)/t7-,8-,9-,10+,11+/m1/s1
SMILES:
CC(=O)NC1C(C(C(OC1OC)COC)OC)O
Molecular Formula:
C11H21NO6
Molecular Weight:
263.29 g/mol
alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-met hyl-
CAS No.: 17296-06-9
Main Products
VCID: VC0103036
Molecular Formula: C11H21NO6
Molecular Weight: 263.29 g/mol
CAS No. | 17296-06-9 |
---|---|
Product Name | alpha-D-Galactopyranoside, methyl 2-(acetylamino)-2-deoxy-4,6-di-O-met hyl- |
Molecular Formula | C11H21NO6 |
Molecular Weight | 263.29 g/mol |
IUPAC Name | N-[(2S,3R,4R,5R,6R)-4-hydroxy-2,5-dimethoxy-6-(methoxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C11H21NO6/c1-6(13)12-8-9(14)10(16-3)7(5-15-2)18-11(8)17-4/h7-11,14H,5H2,1-4H3,(H,12,13)/t7-,8-,9-,10+,11+/m1/s1 |
Standard InChIKey | QRLYXYMHUODIND-APLZJWDSSA-N |
Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)OC)O |
SMILES | CC(=O)NC1C(C(C(OC1OC)COC)OC)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC)COC)OC)O |
PubChem Compound | 22214056 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume